N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide
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Overview
Description
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group attached to a pyrimidine ring, which is further connected to a benzamide structure. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a subject of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4,6-dimethylpyrimidine-2-amine with chlorosulfonic acid to form the corresponding sulfonamide.
Coupling with 4-Aminophenyl-4-pentoxybenzoate: The sulfonamide intermediate is then coupled with 4-aminophenyl-4-pentoxybenzoate under basic conditions to form the final product.
The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reagents are mixed and allowed to react under controlled temperatures and pressures.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrimidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides or pyrimidines depending on the nucleophile used.
Scientific Research Applications
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its antibacterial and antifungal properties due to the presence of the sulfonamide group.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes that are sensitive to sulfonamide groups. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in the treatment of bacterial infections, also featuring a sulfonamide group.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide is unique due to its specific structural configuration, which combines a sulfonamide group with a pyrimidine ring and a benzamide moiety. This unique structure enhances its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-4-5-6-15-32-21-11-7-19(8-12-21)23(29)27-20-9-13-22(14-10-20)33(30,31)28-24-25-17(2)16-18(3)26-24/h7-14,16H,4-6,15H2,1-3H3,(H,27,29)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDDSTIKUFSUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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